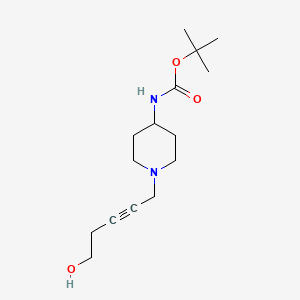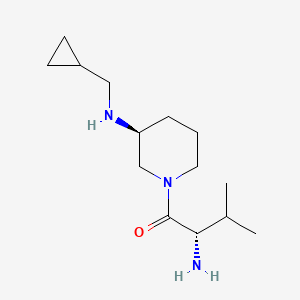![molecular formula C12H19ClN4O B11787087 N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride](/img/structure/B11787087.png)
N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de N-(tétrahydro-2H-pyran-4-yl)-5,6,7,8-tétrahydropyrido[3,4-d]pyrimidin-2-amine est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un cycle tétrahydropyranne et un noyau pyrido[3,4-d]pyrimidine, ce qui en fait un sujet intéressant pour la recherche en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de N-(tétrahydro-2H-pyran-4-yl)-5,6,7,8-tétrahydropyrido[3,4-d]pyrimidin-2-amine implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une méthode courante implique la réaction de la 4-aminotétrahydropyranne avec un dérivé de pyrimidine approprié dans des conditions contrôlées. La réaction est généralement réalisée en présence d'un catalyseur et sous atmosphère inerte afin d'éviter les réactions secondaires indésirables .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité constante. L'utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, est également courante pour obtenir le produit final sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de N-(tétrahydro-2H-pyran-4-yl)-5,6,7,8-tétrahydropyrido[3,4-d]pyrimidin-2-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent donner des dérivés aminés.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines et les alcools. Les conditions réactionnelles impliquent généralement des températures contrôlées, des atmosphères inertes et des solvants spécifiques pour garantir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés de pyrimidine substitués .
Applications de la recherche scientifique
Le chlorhydrate de N-(tétrahydro-2H-pyran-4-yl)-5,6,7,8-tétrahydropyrido[3,4-d]pyrimidin-2-amine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de N-(tétrahydro-2H-pyran-4-yl)-5,6,7,8-tétrahydropyrido[3,4-d]pyrimidin-2-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif, empêchant ainsi l'accès du substrat. Il peut également interagir avec les récepteurs pour moduler les voies de signalisation, conduisant à divers effets biologiques .
Applications De Recherche Scientifique
N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with receptors to modulate signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Aminotétrahydropyranne : Un composé plus simple avec une structure de cycle tétrahydropyranne similaire.
PF-04447943 : Un composé avec un noyau de pyrimidine similaire mais des substituants différents.
Unicité
Le chlorhydrate de N-(tétrahydro-2H-pyran-4-yl)-5,6,7,8-tétrahydropyrido[3,4-d]pyrimidin-2-amine est unique en raison de sa combinaison du cycle tétrahydropyranne et du noyau pyrido[3,4-d]pyrimidine. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui ne se retrouvent pas dans les analogues plus simples .
Propriétés
Formule moléculaire |
C12H19ClN4O |
|---|---|
Poids moléculaire |
270.76 g/mol |
Nom IUPAC |
N-(oxan-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H18N4O.ClH/c1-4-13-8-11-9(1)7-14-12(16-11)15-10-2-5-17-6-3-10;/h7,10,13H,1-6,8H2,(H,14,15,16);1H |
Clé InChI |
FDWVEFZIOMSBKS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1NC2=NC=C3CCNCC3=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11787019.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B11787034.png)
![(6-(Trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11787039.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile](/img/structure/B11787043.png)
![2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11787054.png)


![5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B11787074.png)

![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)

